2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthesis processes, optimized for large-scale production. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other groups.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used.
Reduction: Catalytic hydrogenation or metal hydrides are common.
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: Amino derivatives.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group .
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 2-Bromo-4-fluorobenzotrifluoride
- 1-Bromo-3-(trifluoromethyl)benzene
Comparison: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications .
Properties
Molecular Formula |
C7H2BrF4NO2 |
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Molecular Weight |
287.99 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-4(9)1-3(7(10,11)12)2-5(6)13(14)15/h1-2H |
InChI Key |
OCMOGJKAPFDQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(F)(F)F |
Origin of Product |
United States |
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